Pomalidomide-PEG2-COOH

Catalog No.
S2693904
CAS No.
2140807-17-4
M.F
C20H23N3O8
M. Wt
433.417
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pomalidomide-PEG2-COOH

CAS Number

2140807-17-4

Product Name

Pomalidomide-PEG2-COOH

IUPAC Name

3-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]propanoic acid

Molecular Formula

C20H23N3O8

Molecular Weight

433.417

InChI

InChI=1S/C20H23N3O8/c24-15-5-4-14(18(27)22-15)23-19(28)12-2-1-3-13(17(12)20(23)29)21-7-9-31-11-10-30-8-6-16(25)26/h1-3,14,21H,4-11H2,(H,25,26)(H,22,24,27)

InChI Key

NKISJPXMSOQWER-UHFFFAOYSA-N

SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOCCC(=O)O

Solubility

not available

Function:

Pomalidomide-PEG2-CO2H serves two key functions:

  • Cereblon (CRBN) recruiter: It acts as a ligand, specifically binding to the CRBN protein. CRBN is an E3 ubiquitin ligase, an enzyme that plays a crucial role in the targeted degradation of other proteins within the cell. Source: Sigma-Aldrich:
  • Linker: The PEG2 portion acts as a linker, a spacer molecule that connects the CRBN-recruiting ligand to another molecule, the target ligand. The target ligand is designed to bind to a specific protein of interest that researchers aim to degrade. Source: Sigma-Aldrich:

PROTAC Technology:

  • The PROTAC molecule, formed by combining Pomalidomide-PEG2-CO2H with a target ligand, binds to both the CRBN protein and the target protein.
  • The binding brings the target protein in close proximity to the CRBN protein.
  • CRBN recognizes the target protein as tagged for degradation and attaches a ubiquitin molecule to it.
  • The ubiquitin-tagged protein is then recognized and degraded by the proteasome, the cell's protein disposal machinery. Source: Nature Reviews Drug Discovery:

Research Applications:

Pomalidomide-PEG2-CO2H is being actively explored in scientific research for various applications, including:

  • Developing new cancer therapies: By targeting specific proteins involved in cancer cell growth and survival, researchers hope to create new and more effective cancer treatments. Source: Nature Reviews Drug Discovery:
  • Degrading disease-causing proteins: This approach holds promise for treating various diseases by eliminating proteins that contribute to the pathology. Source: Nature Reviews Drug Discovery:

Pomalidomide-PEG2-COOH is a compound that combines the therapeutic agent pomalidomide with a polyethylene glycol (PEG) linker featuring a carboxylic acid functional group. The chemical structure is characterized by the formula C20H23N3O8C_{20}H_{23}N_{3}O_{8} and a molecular weight of approximately 433.41 g/mol. This compound is designed to enhance the solubility and bioavailability of pomalidomide, which is primarily used in the treatment of multiple myeloma and other hematological malignancies. The presence of the PEG moiety allows for improved pharmacokinetics and potential reduction in immunogenicity when used in therapeutic applications .

  • Michael Addition: The maleimide group in the compound reacts with thiol groups present in biomolecules, forming stable thioether linkages. This reaction is significant for conjugating the compound to proteins or peptides .
  • Amide Bond Formation: The carboxylic acid group can be activated using coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) to form amide bonds with molecules containing amino groups, facilitating further modifications .
  • Hydrolysis: Under certain conditions, the ester bonds formed during conjugation can undergo hydrolysis, releasing the active drug component or other linked molecules.

Pomalidomide-PEG2-COOH exhibits notable biological activity due to its pomalidomide component, which is known for its immunomodulatory effects. It has been shown to:

  • Inhibit tumor growth by modulating immune responses.
  • Induce apoptosis in malignant cells.
  • Recruit cereblon, a substrate receptor for E3 ubiquitin ligases, which plays a crucial role in targeted protein degradation .

The PEGylation enhances its solubility and circulation time in vivo, potentially improving therapeutic outcomes.

The synthesis of Pomalidomide-PEG2-COOH typically involves:

  • Conjugation Reaction: The initial step involves reacting pomalidomide with a PEG derivative that contains a reactive maleimide group.
  • Purification: The resultant product is purified through techniques such as dialysis or chromatography to ensure high purity levels (≥95%).
  • Characterization: Analytical methods like NMR (nuclear magnetic resonance) and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Pomalidomide-PEG2-COOH has various applications in biomedical research and therapeutics, including:

  • Drug Delivery Systems: Enhancing the solubility and stability of pomalidomide for better delivery in cancer therapies.
  • Targeted Therapy: Utilizing its ability to conjugate with biomolecules for targeted drug delivery.
  • Bioconjugation: Serving as a linker in the development of antibody-drug conjugates and other bioconjugates for cancer treatment .

Research indicates that Pomalidomide-PEG2-COOH interacts with various proteins and enzymes due to its unique structure. The maleimide group facilitates selective binding to thiol-containing biomolecules, enabling studies on protein interactions and functional assays related to cancer biology. This interaction profile is crucial for understanding its mechanism of action and optimizing its therapeutic applications .

Pomalidomide-PEG2-COOH shares similarities with several compounds that also combine PEG linkers with therapeutic agents or functional groups. Here are some notable comparisons:

Compound NameStructure FeaturesUnique Aspects
PomalidomideContains only pomalidomideNo PEG linker; limited solubility
Pomalidomide-PEG2-AzideAzide functional group instead of carboxylic acidUseful for click chemistry applications
Pomalidomide-PEG2-ButylButyl group instead of carboxylic acidPotentially different pharmacokinetics
Pomalidomide-PEG2-AmineAmine functional groupFacilitates different conjugation strategies

The uniqueness of Pomalidomide-PEG2-COOH lies in its balance between hydrophilicity provided by PEG and the reactive functionalities that enable selective conjugation, making it particularly suitable for targeted therapies in oncology .

Molecular Architecture: Thalidomide Analogue Core and PEG2 Linker

The molecular architecture of pomalidomide-PEG2-COOH comprises three distinct regions: a phthalimide-glutarimide core derived from pomalidomide, a diethylene glycol (PEG2) linker, and a terminal carboxylic acid group. The pomalidomide core retains the CRBN-binding pharmacophore of its parent molecule, featuring a 4-amino substitution on the phthalimide ring (Fig. 1A–C) [2] [4]. This modification enhances CRBN affinity compared to first-generation thalidomide analogues while maintaining the glutarimide moiety essential for E3 ligase recruitment [2].

The PEG2 linker, composed of two ethylene oxide units (-OCH₂CH₂O-), bridges the pomalidomide core and the carboxylic acid functional group. This spacer provides approximately 11.5 Å of flexibility, optimizing spatial alignment between CRBN and target proteins in PROTAC assemblies [3] [5]. The terminal carboxylic acid (-COOH) serves as a conjugation site for covalent attachment to target-binding warheads via amide or ester linkages [5].

Table 1: Key Molecular Properties of Pomalidomide-PEG2-COOH

PropertyValueSource
Molecular FormulaC₂₀H₂₃N₃O₈ [1]
Molecular Weight433.4 g/mol [1]
SynonymsPomalidomide 4'-PEG2-acid [1] [5]
Solubility (aqueous)≥2.08 mg/mL (4.80 mM) [5]

Synthetic Pathways for E3 Ligase Ligand-Linker Conjugates

The synthesis of pomalidomide-PEG2-COOH involves sequential functionalization of the pomalidomide core, PEG2 linker installation, and carboxylic acid termination. A representative pathway includes:

  • Core Modification: Pomalidomide’s C4′ amino group undergoes nucleophilic substitution with a PEG2-bearing electrophile (e.g., bromo-PEG2-COOH) [5].
  • Linker Coupling: Di(N-succinimidyl) suberate (DSS) or similar crosslinkers mediate amide bond formation between the amino group and PEG2 spacer [3].
  • Terminal Functionalization: The PEG2 chain is capped with a carboxylic acid using succinic anhydride or related reagents to enable downstream conjugations [3] [5].

Critical to this process is maintaining stereochemical integrity at the glutarimide ring’s C3 position, which is essential for CRBN binding [2] [4]. Recent advances employ solid-phase synthesis to improve yield and purity, particularly when incorporating rigid alkynyl or piperazine-based linkers for enhanced PROTAC activity [3].

Table 2: Common Coupling Reagents for Linker Attachment

ReagentFunctionEfficiency
DSSAmide bond formationHigh
EDC/NHSCarboxylic acid activationModerate
Click chemistry (CuAAC)Alkyne-azide cycloadditionHigh

Analytical Techniques for Purity and Stability Assessment

Rigorous characterization of pomalidomide-PEG2-COOH employs orthogonal analytical methods:

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns (5 µm, 250 × 4.6 mm) with UV detection at 220 nm resolve the compound from synthetic byproducts, achieving >95% purity [1] [5].
  • Liquid Chromatography-Mass Spectrometry (LC-MS): Electrospray ionization (ESI) confirms the molecular ion [M+H]⁺ at m/z 434.4, with MS/MS fragments verifying the PEG2 linker and glutarimide cleavage patterns [1].
  • Nuclear Magnetic Resonance (NMR): ¹H NMR (DMSO-d₆) identifies key protons: δ 10.8 (phthalimide NH), 4.2–3.5 (PEG2 -OCH₂CH₂O-), and 2.6–2.4 (glutarimide CH₂) [1].

Stability studies under accelerated conditions (40°C/75% RH) show <5% degradation over 30 days, with hydrolysis of the glutarimide ring being the primary degradation pathway [1] [5]. The PEG2 linker enhances aqueous solubility (4.80 mM) compared to non-PEGylated analogues, mitigating aggregation in biological matrices [5].

XLogP3

0.1

Dates

Modify: 2023-08-16

Explore Compound Types